molecular formula C11H9F3N2 B8519501 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

Cat. No.: B8519501
M. Wt: 226.20 g/mol
InChI Key: VYGZVRWHFCNWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)9-3-2-8(6-16-9)10(7-15)4-1-5-10/h2-3,6H,1,4-5H2

InChI Key

VYGZVRWHFCNWAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (567 mg, 14.2 mmol, 60%) in DMSO (30 mL) was added dropwise a solution of Example 85D (1.2 g, 6.45 mmol) in THF (5 mL) at room temperature and then the mixture was stirred for 30 minutes, followed by the addition of a solution of 1,3-dibromopropane (1.4 g, 7.10 mmol) in THF (5 mL) at room temperature. The mixture was stirred for additional 2 hours. After addition of water (30 mL) carefully, the resulting mixture was extracted with EtOAc (30 mL×2). The combined organic layers were washed with water (30 mL) and brine (30 mL), dried over Na2SO4, filtered, and concentrated to provide the title compound (1.45 g, 6.45 mmol, yield 100%) as a oil. The crude product was used in the next step without further purification. LC-MS: m/z 227.2 (M+H)+.
Name
Quantity
567 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
100%

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